molecular formula C13H18O3 B1276550 4-(4-Ethoxy-3-methylphenyl)butanoic acid CAS No. 878431-90-4

4-(4-Ethoxy-3-methylphenyl)butanoic acid

Cat. No.: B1276550
CAS No.: 878431-90-4
M. Wt: 222.28 g/mol
InChI Key: RTUPESKXAWIZEA-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a carboxylic acid derivative characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-3-methylphenyl)butanoic acid typically involves the alkylation of 4-ethoxy-3-methylphenol with a suitable butanoic acid derivative. One common method involves the use of a Grignard reagent, where 4-ethoxy-3-methylphenol is reacted with butyl magnesium bromide, followed by acidification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethoxy-3-methylphenyl)butanoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes, thereby affecting the overall metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-3-methylphenyl)butanoic acid
  • 4-(4-Methoxy-3-methylphenyl)butanoic acid
  • 4-(4-Chloro-3-methylphenyl)butanoic acid

Uniqueness

4-(4-Ethoxy-3-methylphenyl)butanoic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-ethoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-3-16-12-8-7-11(9-10(12)2)5-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUPESKXAWIZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424487
Record name 4-(4-ethoxy-3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878431-90-4
Record name 4-(4-ethoxy-3-methylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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